molecular formula C7H5BrF3N B6589399 6-bromo-2-methyl-3-(trifluoromethyl)pyridine CAS No. 1211523-12-4

6-bromo-2-methyl-3-(trifluoromethyl)pyridine

Cat. No. B6589399
CAS RN: 1211523-12-4
M. Wt: 240
InChI Key:
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Description

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine, also known as 6-Br-2-Me-3-TFP, is a heterocyclic compound used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a member of the pyridine family and is widely used due to its high reactivity and low toxicity. This compound has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a starting material for the synthesis of other compounds.

Mechanism of Action

6-bromo-2-methyl-3-(trifluoromethyl)pyridineTFP acts as a nucleophile in organic reactions, meaning it is capable of attacking electrophilic centers. It can react with electrophilic aromatic compounds, such as benzene, to form substituted derivatives. It can also react with alkenes to form cyclopropanes, and it can react with carbonyl compounds to form substituted amides.
Biochemical and Physiological Effects
6-bromo-2-methyl-3-(trifluoromethyl)pyridineTFP has been studied for its biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, as well as anti-inflammatory and analgesic properties. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, suggesting it may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-bromo-2-methyl-3-(trifluoromethyl)pyridineTFP in laboratory experiments is its low toxicity and high reactivity. It is also relatively inexpensive and easy to obtain, making it a useful reagent for organic synthesis. However, it is important to note that the compound is sensitive to light and air, and it can react with other compounds in solution, so it should be handled with care.

Future Directions

The potential applications of 6-bromo-2-methyl-3-(trifluoromethyl)pyridineTFP are vast and varied. Future research could focus on its use as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a starting material for the synthesis of other compounds. Additionally, further research could be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase, as well as its potential as an antibiotic or anti-cancer agent. Finally, research could be conducted to explore its potential as a therapeutic agent for Alzheimer's disease.

Synthesis Methods

6-bromo-2-methyl-3-(trifluoromethyl)pyridineTFP is synthesized in a two-step process. The first step involves the reaction of 2-methyl-3-(trifluoromethyl)pyridine with bromine to form 6-bromo-2-methyl-3-(trifluoromethyl)pyridine. The second step is the reduction of the bromine atom to form the desired compound. The reaction is carried out in the presence of a catalyst, such as palladium or copper, in an inert atmosphere. The reaction is typically conducted at room temperature, and the product can be isolated in high yields.

Scientific Research Applications

6-bromo-2-methyl-3-(trifluoromethyl)pyridineTFP has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, agrochemicals, and other organic compounds. It has also been used as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a starting material for the synthesis of other compounds. In addition, it has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methyl-3-(trifluoromethyl)pyridine involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine.", "Starting Materials": [ "2-methyl-3-(trifluoromethyl)pyridine", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-(trifluoromethyl)pyridine in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add hydrogen peroxide to the reaction mixture to quench any remaining bromine.", "Step 5: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 6: Extract the product with a suitable organic solvent and purify by column chromatography." ] }

CAS RN

1211523-12-4

Product Name

6-bromo-2-methyl-3-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3N

Molecular Weight

240

Purity

95

Origin of Product

United States

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